1-[2-(4-ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene
Overview
Description
1-[2-(4-Ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene is an organic compound with the molecular formula C20H26O5 It is characterized by its complex structure, which includes multiple ether linkages and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the reaction of 4-ethoxyphenol with 1,2-dibromoethane to form 2-(4-ethoxyphenoxy)ethyl bromide. This intermediate is then reacted with 2-methoxy-4-methylphenol under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and phase-transfer catalysts to improve yield and purity. The reaction conditions are carefully controlled to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used under acidic conditions for electrophilic aromatic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.
Scientific Research Applications
1-[2-(4-Ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-[2-(4-ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, influencing biochemical pathways. For example, it may inhibit or activate specific enzymes, leading to changes in metabolic processes .
Comparison with Similar Compounds
- 1-[2-(4-Methoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene
- 1-[2-(4-Ethoxyphenoxy)ethoxy]-2-methoxybenzene
- 1-[2-(4-Ethoxyphenoxy)ethoxy]-4-methylbenzene
Uniqueness: 1-[2-(4-Ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene is unique due to its specific combination of ether linkages and aromatic rings, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specialized applications .
Properties
IUPAC Name |
1-[2-(4-ethoxyphenoxy)ethoxy]-2-methoxy-4-methylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-4-20-15-6-8-16(9-7-15)21-11-12-22-17-10-5-14(2)13-18(17)19-3/h5-10,13H,4,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQBZLKWOMQOPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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